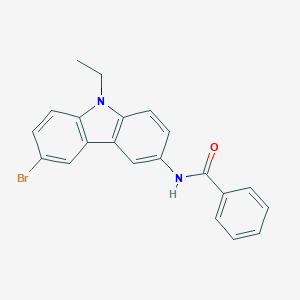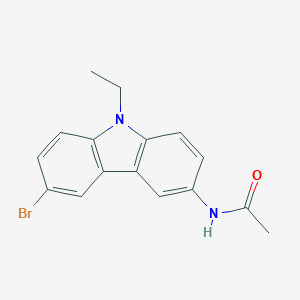
N,N-diethyl-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-propoxybenzenesulfonamide, also known as DPBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular weight of 311.4 g/mol. DPBS is soluble in water, ethanol, and methanol. This compound has been used in various research fields such as neuroscience, pharmacology, and toxicology.
Mecanismo De Acción
N,N-diethyl-4-propoxybenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. N,N-diethyl-4-propoxybenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the binding of its substrate, thereby inhibiting its activity. This mechanism has been widely studied in the context of neurological disorders and cancer.
Biochemical and Physiological Effects:
N,N-diethyl-4-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that N,N-diethyl-4-propoxybenzenesulfonamide reduces the production of cerebrospinal fluid in rats, which is a potential therapeutic target for neurological disorders. N,N-diethyl-4-propoxybenzenesulfonamide has also been shown to have anti-tumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-propoxybenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also soluble in water, ethanol, and methanol, which makes it easy to use in various experimental setups. However, N,N-diethyl-4-propoxybenzenesulfonamide has some limitations. It is a sulfonamide compound, which means that it may interfere with other sulfonamide-containing compounds in experimental setups. It is also a competitive inhibitor of carbonic anhydrase, which means that it may interfere with the activity of this enzyme in experimental setups.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-4-propoxybenzenesulfonamide. One direction is to study the potential therapeutic effects of N,N-diethyl-4-propoxybenzenesulfonamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential anti-tumor effects of N,N-diethyl-4-propoxybenzenesulfonamide in various cancer cell lines. Additionally, more studies are needed to understand the mechanism of action of N,N-diethyl-4-propoxybenzenesulfonamide and its potential interactions with other compounds in experimental setups.
Métodos De Síntesis
N,N-diethyl-4-propoxybenzenesulfonamide can be synthesized through a two-step process. The first step involves the reaction between p-chlorobenzenesulfonyl chloride and diethylamine in the presence of an organic base such as triethylamine. The second step involves the reaction between the intermediate product and 1-bromo-4-propoxybenzene in the presence of a palladium catalyst. This method has been widely used to synthesize N,N-diethyl-4-propoxybenzenesulfonamide in high yields and purity.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-propoxybenzenesulfonamide has been used in various scientific research applications. In neuroscience, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a reference compound for testing the efficacy of new drugs in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a standard compound for testing the activity of new drugs against various enzymes such as carbonic anhydrase and acetylcholinesterase. In toxicology, N,N-diethyl-4-propoxybenzenesulfonamide has been used as a negative control in testing the toxicity of new compounds.
Propiedades
Nombre del producto |
N,N-diethyl-4-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
N,N-diethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-11-17-12-7-9-13(10-8-12)18(15,16)14(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
GOWGZMVBWBTEDU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
SMILES canónico |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)